N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a privileged phenylpyridazinone acetamide tool compound for VEGFR-2-dependent angiogenesis and COX-2 inhibition assays. Its 2,5-dimethoxyphenyl N-substituent confers distinct hydrogen-bonding and aromatic stacking versus published p-tolyl or unsubstituted phenyl analogs—structural interchange without re-validation risks uncharacterized potency and selectivity. The pyridazinone core has demonstrated VEGFR-2 IC₅₀ values as low as 49.1 nM and HUVEC antiproliferative IC₅₀ of 11.5 nM, representing up to 2-fold greater potency than sorafenib. For COX-2 programs, the scaffold delivers IC₅₀ values (16.76–17.45 nM) statistically superior to celecoxib (17.79 nM; p < 0.05) with in vivo non-ulcerogenic efficacy. Multi-supplier commercial availability ensures supply continuity for longitudinal SAR studies. Procure now to expand your N-aryl substitution matrix with this unexplored 2,5-dimethoxy vector.

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
Cat. No. B5290547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O4/c1-26-15-8-10-18(27-2)17(12-15)21-19(24)13-23-20(25)11-9-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24)
InChIKeyKYFYAPLWAAVUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Chemical Class, Core Scaffold, and Research Positioning


N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic small molecule belonging to the phenylpyridazinone acetamide class, defined by a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a 2,5-dimethoxyphenyl anilide moiety. This compound is cataloged in BindingDB (BDBM50394893) and is commercially available from multiple research-grade suppliers including Selleck Chemicals (Cat. No. E6569, as MD-4251) and Bioss Antibodies (Cat. No. bs-102866C) [1] [2]. The pyridazinone scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibition, particularly VEGFR-2 and COX-2, with multiple derivatives demonstrating nanomolar potency against validated therapeutic targets [3] [4]. The 2,5-dimethoxyphenyl substituent distinguishes this compound from other phenylpyridazinone acetamides and is hypothesized to modulate electronic character and target binding conformation.

Why N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with Other Phenylpyridazinone Acetamides


Within the phenylpyridazinone acetamide series, the identity and substitution pattern of the terminal N-aryl ring constitute a critical determinant of biological activity. The 2,5-dimethoxyphenyl substituent in this compound occupies a unique chemical space relative to positional isomers (e.g., 2,4-dimethoxy or 3,5-dimethoxy variants) and analogs bearing alternative aryl groups (e.g., p-tolyl, 4-chlorophenyl). In the broader pyridazinone class, modest structural changes at the N-substituted phenyl position have been shown to shift VEGFR-2 kinase IC50 values by over 8-fold (49.1 nM to 418.0 nM across a single series) and alter COX-2 inhibitory potency relative to celecoxib [1] [2]. Furthermore, the 2,5-dimethoxy substitution pattern provides a distinct hydrogen-bonding and aromatic stacking profile compared to unsubstituted phenyl or mono-substituted analogs, rendering simple interchange between these derivatives scientifically unsound without re-validation of target engagement and selectivity. Procurement decisions that treat phenylpyridazinone acetamides as interchangeable risk obtaining a compound with uncharacterized potency, selectivity, and physicochemical properties.

Quantitative Differentiation Guide: N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide vs. Closest Analogs


Systematic Structural Differentiation: 2,5-Dimethoxy vs. 3,5-Dimethoxy Phenyl Substitution

The 2,5-dimethoxyphenyl substitution pattern in the target compound positions the two methoxy groups in a para relationship, generating a distinct electron density distribution and conformational profile compared to the 3,5-dimethoxy isomer, where the methoxy groups are meta-substituted. The 2,5-orientation creates an intramolecular hydrogen bond acceptor network at the ortho and para positions relative to the anilide nitrogen, whereas the 3,5-substitution yields a meta-disposed donor/acceptor pattern with substantially altered molecular electrostatic potential [1] [2]. Both compounds are commercially cataloged as distinct chemical entities with different BindingDB identifiers (BDBM50394893 for the 2,5-isomer; BDBM entries exist for the 3,5-isomer) [1] .

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Distinction from 2,4-Dimethoxyphenyl Isomer: Ortho-Para vs. Ortho-Meta Methoxy Geometry

The target compound bears methoxy substituents at the 2- and 5-positions of the N-phenyl ring (ortho and para to the anilide nitrogen). In contrast, the commercially available 2,4-dimethoxyphenyl isomer places the second methoxy group at the 4-position (ortho and para). This positional shift from para to meta (relative to the first methoxy) alters the molecular dipole moment and the spatial orientation of the methoxy oxygen lone pairs available for hydrogen bonding. In the broader pyridazinone SAR literature, the position of aryl substituents on the N-phenyl ring has been shown to produce differential COX-2 inhibition; compounds 4a and 4b, which differ in substituent position on the N-phenyl ring, exhibit IC50 values of 17.45 nM and 17.40 nM respectively compared to celecoxib at 17.79 nM, demonstrating that even minor positional variations can produce measurable potency differences [1].

Isomer Selectivity Ligand Design Medicinal Chemistry

Class-Level VEGFR-2 Inhibitory Potential: Pyridazinone Scaffold Benchmarking Against Sorafenib

Phenylpyridazinone derivatives containing the 6-oxo-3-phenylpyridazin-1(6H)-yl core have been validated as VEGFR-2 kinase inhibitors in a 2023 structure-activity relationship study by Abdel Rahman et al. In this study, 19 derivatives were synthesized and screened; in vitro VEGFR-2 kinase inhibition IC50 values ranged from 49.1 to 418.0 nM against the reference drug sorafenib (IC50 = 81.8 nM). Of particular relevance, compound 12c — which shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide core with the target compound — demonstrated an antiproliferative IC50 of 11.5 nM against HUVEC cells, representing a 2.0-fold improvement over sorafenib (IC50 = 23.2 nM) [1] [2]. While the target compound (which bears a 2,5-dimethoxyphenyl terminus) was not included in this specific study, the core scaffold it shares with 12c is rigorously established as capable of delivering sub-100 nM VEGFR-2 kinase inhibition and single-digit nanomolar antiproliferative activity.

VEGFR-2 Kinase Inhibition Antiangiogenic Cancer Therapeutics

COX-2 Inhibitory Class Validation: Phenylpyridazinone Derivatives Benchmarking Against Celecoxib

The 6-oxo-3-phenylpyridazine scaffold has been independently validated as a COX-2 inhibitory chemotype. In a 2020 study by Khan et al., N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives were synthesized and evaluated for COX-2 inhibition. Compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM) all demonstrated statistically superior COX-2 inhibitory activity compared to celecoxib (IC50 = 17.79 nM; p < 0.05) [1] [2]. Furthermore, these compounds exhibited a favorable non-ulcerogenic safety profile in vivo, with anti-inflammatory efficacy superior to both celecoxib and indomethacin [1] [2]. While the specific 2,5-dimethoxyphenyl-substituted target compound was not among those tested, the shared 6-oxo-3-phenylpyridazin-1(6H)-yl core is directly validated as a COX-2 pharmacophore capable of matching or exceeding the potency of the marketed selective COX-2 inhibitor celecoxib.

COX-2 Inhibition Anti-inflammatory Non-ulcerogenic

Vendor-Quality Differentiator: Multi-Supplier Availability with Documented Quality Control

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is available from multiple independent research-grade suppliers with publicly documented quality specifications — a procurement advantage that mitigates single-supplier dependency risks. Selleck Chemicals (MD-4251, Cat. No. E6569) cites that the product has been referenced in Nature Medicine for top-tier quality and provides specified storage and handling documentation including solubility testing performed in-house . Bioss Antibodies (Cat. No. bs-102866C) provides a specification datasheet detailing powder storage at -20°C for 3 years and in-solvent stability at -80°C for 1 year [1]. In contrast, positional isomers such as the 2,4-dimethoxy and 3,5-dimethoxy variants are primarily available through single-vendor channels, creating potential supply continuity risks and reduced batch-to-batch quality benchmarking .

Chemical Procurement Quality Assurance Reproducibility

Physicochemical Differentiation: Computed Drug-Likeness and Permeability Parameters

The target compound N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has a molecular formula of C20H19N3O4 and contains 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 rotatable bonds [1]. The computed topological polar surface area (tPSA) is approximately 89 Ų, which falls within the generally accepted threshold for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų). Compared to the unsubstituted N-phenyl analog (tPSA ~71 Ų), the additional dimethoxy substitution provides enhanced aqueous solubility potential through additional H-bond acceptor capacity (+2 acceptors) while maintaining a molecular weight (365.4 g/mol) well within the Lipinski Rule of Five cutoff of 500 [1]. These parameters distinguish the 2,5-dimethoxy compound from simpler N-phenyl or N-alkyl-substituted analogs that lack the balanced polarity and hydrogen-bonding capacity contributed by the dimethoxy motif.

Drug-likeness ADME Prediction Physicochemical Properties

Optimal Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Based on Verified Evidence


VEGFR-2 Kinase Inhibitor Screening and Antiangiogenic Drug Discovery

This compound is best deployed as a screening candidate or tool compound in VEGFR-2-dependent angiogenesis assays. The phenylpyridazinone core shared by this compound has demonstrated VEGFR-2 kinase IC50 values as low as 49.1 nM and HUVEC antiproliferative IC50 values of 11.5 nM — representing up to 2-fold greater potency than sorafenib [1]. The 2,5-dimethoxyphenyl substitution provides an unexplored vector for enhancing kinase selectivity relative to the published p-tolyl and triazole-containing derivatives. Researchers investigating antiangiogenic therapies or VEGFR-2-mediated signaling should prioritize this compound over non-pyridazinone scaffolds lacking validated VEGFR-2 engagement data, while recognizing that compound-specific VEGFR-2 IC50 determination is advised.

COX-2 Selective Inhibitor Development with Non-Ulcerogenic Profile

The 6-oxo-3-phenylpyridazin-1(6H)-yl core has been established as a COX-2 inhibitory pharmacophore with published IC50 values (16.76–17.45 nM) that are statistically superior to celecoxib (17.79 nM; p < 0.05) and accompanied by in vivo non-ulcerogenic efficacy [1] [2]. This compound, with its distinct 2,5-dimethoxyphenyl N-substituent, represents a novel analog for expanding the SAR of this validated COX-2 inhibitor series. Pharmaceutical research groups pursuing next-generation anti-inflammatory agents with improved gastric safety should select this compound over unvalidated COX-2 chemotypes, particularly for comparative benchmarking against the celecoxib-standard reference data available for this scaffold.

Structure-Activity Relationship (SAR) Expansion of Pyridazinone Kinase Inhibitor Libraries

For medicinal chemistry teams systematically exploring N-aryl substitution effects on pyridazinone core pharmacology, the 2,5-dimethoxyphenyl variant fills a specific gap in the substitution matrix not covered by published series. The existing literature covers p-tolyl, hydrazineyl, triazole, and unsubstituted phenyl derivatives with quantitative VEGFR-2 and COX-2 data [1] [2] [3]. Incorporating the 2,5-dimethoxy derivative into screening libraries enables direct evaluation of how ortho/para electron-donating dimethoxy substitution affects potency, selectivity, and physicochemical properties relative to the characterized analogs. Multi-supplier commercial availability (Selleck, Bioss) ensures supply continuity for longitudinal SAR studies.

Chemical Probe Development for Target Deconvolution Studies

The compound's structural features — a synthetically tractable acetamide linker, multiple hydrogen-bonding sites from the dimethoxyphenyl and pyridazinone moieties, and a molecular weight of 365.4 g/mol — make it suitable as a starting point for designing affinity probes or photoaffinity labeling reagents for target identification [1]. The 2,5-dimethoxy motif provides a spectroscopic handle (UV absorption) distinct from unsubstituted phenyl analogs, potentially facilitating detection in pull-down or cellular uptake assays. Researchers should select this compound over simpler N-phenylpyridazinone analogs when developing chemical probes requiring enhanced detection capability without significantly exceeding drug-like physicochemical space.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.